molecular formula C12H16N2O4 B2630978 Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate CAS No. 1864058-39-8

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate

Cat. No. B2630978
CAS RN: 1864058-39-8
M. Wt: 252.27
InChI Key: CMBFSMUZYJTQHT-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1864058-39-8 . It has a molecular weight of 252.27 and its molecular formula is C12H16N2O4 . The compound is typically stored at 4 degrees Celsius and is in oil form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H16N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,7-8H,5-6H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.27 . It is in oil form and is typically stored at 4 degrees Celsius . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the current data.

Scientific Research Applications

Synthesis of Homochiral Amino Acid Derivatives

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate serves as a precursor in the synthesis of homochiral amino acid derivatives. Through hydroformylation reactions, it leads to the production of important intermediates with high diastereoselectivities. These intermediates are crucial for creating amino acid derivatives that have considerable synthetic value, underscoring the compound's role in facilitating the production of complex organic molecules (L. Kollár & P. Sándor, 1993).

Development of Azetidine-3-carboxylic Acids

Protected 3-haloazetidines, derived from the compound, are widely used in medicinal chemistry as versatile building blocks. They have been successfully utilized in a gram-scale strain-release reaction to prepare a series of valuable azetidine-3-carboxylic acid derivatives. This highlights the compound's importance in the development of novel pharmaceuticals and natural product synthesis (Y. Ji, L. Wojtas, & J. Lopchuk, 2018).

Generation of Novel Ligands for Nicotinic Receptors

The compound is instrumental in the creation of novel ligands for nicotinic receptors, showcasing its potential in neuroscientific research and drug development. Through advanced synthetic routes, such as Stille coupling, researchers have been able to synthesize analogues that may act as novel ligands, offering new avenues for therapeutic intervention in neurological disorders (F. Karimi & B. Långström, 2002).

Enabling Selective Synthesis and Structural Modification

The versatility of this compound is further demonstrated in its use for selective synthesis and structural modification of complex molecules. Its application facilitates the creation of compounds with specific configurations and functionalities, critical for the exploration of novel chemical spaces and the development of targeted therapeutic agents (M. Vorona et al., 2007).

Mechanism of Action

The mechanism of action for this compound is not specified in the available data. It’s possible that the compound could be used in various chemical reactions, but specific applications or mechanisms are not provided .

Safety and Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFSMUZYJTQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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